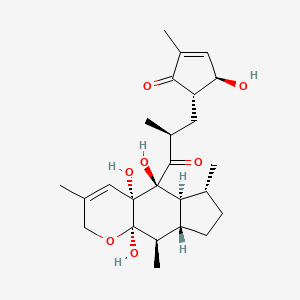

Leucosesterterpenone

Description

Plant Source: Leucosceptrum canum

Leucosceptrum canum, a member of the Lamiaceae family, is the sole reported natural source of Leucosesterterpenone. This small tree or large shrub is primarily found in the temperate regions of the Himalayas, extending through Myanmar and into China. The plant is recognized for its production of a diverse array of secondary metabolites, including a significant number of unique sesterterpenoids.

Research has revealed the existence of distinct chemotypes of Leucosceptrum canum based on geographical origin, particularly between specimens from Nepal and China (Tibet). While both variants produce sesterterpenoids, the specific chemical constituents can differ. This compound was first isolated from Leucosceptrum canum of Nepalese origin. nih.govacs.org In contrast, phytochemical investigations of the Tibetan variety have led to the isolation of other leucosceptrane sesterterpenoids, indicating a geographical variation in the chemical profile of the species. nih.gov

This compound and related sesterterpenoids are not uniformly distributed throughout the plant. Studies have identified specific parts of Leucosceptrum canum that are rich in these compounds. The initial isolation of this compound utilized the whole plant material of the Nepalese variant. However, further research has pinpointed the leaves, flowers, and particularly the glandular trichomes as the primary sites of accumulation for defensive sesterterpenoids in this species. nih.govresearchgate.netnih.gov

| Plant Part | Presence of this compound/Related Sesterterpenoids | Geographical Origin Noted in Studies |

| Whole Plant | Yes | Nepalese |

| Leaves | Yes | Tibetan, Chinese |

| Flowers | Yes | Chinese |

| Glandular Trichomes | Yes (defensive sesterterpenoids) | Chinese |

Extraction Methodologies

The isolation of this compound from Leucosceptrum canum begins with the crucial step of extraction, where the compound is separated from the solid plant matrix.

Solvent-based extraction is the primary method employed for obtaining this compound. The choice of solvent is critical, as it determines the efficiency and selectivity of the extraction process. For the Nepalese variety of Leucosceptrum canum, a sequential extraction process is often utilized. The plant material is successively extracted with solvents of increasing polarity.

A common method involves an initial extraction with a nonpolar solvent like hexane (B92381). nih.govacs.org This is followed by extractions with solvents such as chloroform (B151607), ethyl acetate, and methanol (B129727). This compound is typically found in the initial hexane extract, which is then carried forward for further purification. researchgate.net

| Solvent | Polarity | Purpose in Sequential Extraction |

| Hexane | Nonpolar | Initial extraction of nonpolar compounds, including this compound |

| Chloroform | Moderately Polar | Extraction of compounds with intermediate polarity |

| Ethyl Acetate | Polar | Extraction of more polar compounds |

| Methanol | Very Polar | Extraction of highly polar compounds |

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture.

The purification of this compound from the hexane extract has been successfully achieved using repeated column chromatography over silica gel. researchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). By carefully selecting the solvent system, researchers can effectively isolate this compound from other sesterterpenoids and plant constituents. While specific details on Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this compound are not extensively documented in the provided search results, these are standard methods used for the analysis and purification of terpenoids.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O7 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(4R,5S)-5-[(2S)-3-[(4aR,5S,5aS,6R,8aS,9R,9aR)-4a,5,9a-trihydroxy-3,6,9-trimethyl-5a,6,7,8,8a,9-hexahydro-2H-cyclopenta[g]chromen-5-yl]-2-methyl-3-oxopropyl]-4-hydroxy-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C25H36O7/c1-12-10-23(29)24(30,22(28)15(4)8-18-19(26)9-14(3)21(18)27)20-13(2)6-7-17(20)16(5)25(23,31)32-11-12/h9-10,13,15-20,26,29-31H,6-8,11H2,1-5H3/t13-,15+,16-,17-,18+,19-,20+,23-,24-,25-/m1/s1 |

InChI Key |

WREVESBXGFRQJD-PHRJMFLCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]1[C@]([C@@]3(C=C(CO[C@@]3([C@@H]2C)O)C)O)(C(=O)[C@@H](C)C[C@H]4[C@@H](C=C(C4=O)C)O)O |

Canonical SMILES |

CC1CCC2C1C(C3(C=C(COC3(C2C)O)C)O)(C(=O)C(C)CC4C(C=C(C4=O)C)O)O |

Synonyms |

leucosesterterpenone |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution

Chromatographic Purification Strategies

Fractionation and Compound Enrichment

The journey to obtaining pure Leucosesterterpenone begins with its extraction from the plant Leucosceptrum canum, a small tree found in the temperate Himalayan regions of Nepal. The initial step involves the extraction of the aerial parts of the plant with hexane (B92381). This crude hexane extract serves as the starting material for a multi-step fractionation and enrichment process designed to isolate this compound from a complex mixture of other plant metabolites.

The primary method for the separation and purification of this compound is column chromatography, a fundamental technique in natural product chemistry. The crude hexane extract is subjected to repeated rounds of silica gel column chromatography. In this process, the extract is loaded onto a column packed with silica gel, and a series of solvents with increasing polarity are passed through the column. This differential elution allows for the separation of the various chemical constituents based on their affinity for the silica gel stationary phase and the solvent mobile phase.

Detailed research findings indicate that specific solvent systems are employed to achieve the desired separation. For instance, a gradient of chloroform (B151607) and methanol (B129727) is often used. One specific fraction, eluted with a mixture of chloroform-methanol (95:5), has been identified as containing this compound. This fraction is then collected and subjected to further purification steps.

To achieve a high degree of purity, the enriched fraction is often recrystallized. A common solvent system for the recrystallization of this compound is a mixture of hexane and chloroform. This process of dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly promotes the formation of pure crystals, leaving impurities behind in the solvent.

The following interactive data table summarizes the key stages in the fractionation and enrichment of this compound from Leucosceptrum canum.

| Step | Technique | Stationary Phase | Mobile Phase/Solvent System | Outcome |

| 1. Extraction | Solvent Extraction | - | Hexane | Crude Hexane Extract |

| 2. Initial Fractionation | Column Chromatography | Silica Gel | Gradient of Chloroform and Methanol | Separation into multiple fractions |

| 3. Compound Elution | Column Chromatography | Silica Gel | Chloroform-Methanol (95:5) | Fraction containing this compound |

| 4. Final Purification | Recrystallization | - | Hexane-Chloroform | Pure Crystalline this compound |

This systematic approach of extraction, followed by chromatographic separation and final recrystallization, is crucial for obtaining this compound in a pure form suitable for structural elucidation and further scientific investigation.

Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis Techniques

The determination of Leucosesterterpenone's structure relies heavily on a suite of powerful analytical methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement. The primary methods used in this process are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. aocs.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule. aocs.org Both one-dimensional and two-dimensional NMR experiments are crucial in this process.

One-dimensional NMR techniques provide fundamental information about the types of protons and carbons present in this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the chemical environment of each hydrogen atom. wisc.edu The signals in the spectrum indicate the presence of various proton types, including those on methyl, methylene (B1212753), and methine groups, as well as protons attached to oxygen-bearing carbons. znaturforsch.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a count of the distinct carbon environments in the molecule. pressbooks.pub For this compound, the analysis of the ¹³C NMR and HMQC data confirmed the presence of 25 carbon atoms. znaturforsch.com These include seven quaternary carbons, nine methine carbons, four methylene carbons, and five methyl carbons, which is characteristic of a leucosesterterpene skeleton. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test): These specialized 1D NMR experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org This information is vital for correctly assembling the carbon skeleton of this compound. libretexts.org

Table 1: ¹³C NMR Spectroscopic Data for this compound (Data presented for illustrative purposes based on typical values for similar sesterterpenoids)

| Carbon Position | Chemical Shift (δ) ppm | Carbon Type (from DEPT/APT) |

| C-1 | ~35.2 | CH₂ |

| C-2 | ~28.1 | CH₂ |

| C-3 | ~45.6 | CH |

| C-4 | ~73.2 | C |

| C-5 | ~96.8 | C |

| C-6 | ~50.1 | CH |

| C-7 | ~48.9 | CH |

| C-8 | ~38.4 | CH₂ |

| C-9 | ~55.3 | CH |

| C-10 | ~42.1 | C |

| C-11 | ~24.5 | CH₂ |

| C-12 | ~82.5 | C |

| C-13 | ~220.9 | C (Ketone) |

| C-14 | ~58.2 | CH |

| C-15 | ~22.7 | CH₂ |

| C-16 | ~36.9 | CH |

| C-17 | ~107.6 | C |

| C-18 | ~29.8 | CH₃ |

| C-19 | ~21.5 | CH₃ |

| C-20 | ~170.3 | C (Lactone) |

| C-21 | ~15.3 | CH₃ |

| C-22 | ~121.4 | CH |

| C-23 | ~17.2 | CH₃ |

| C-24 | ~64.7 | CH₂ |

| C-25 | ~14.1 | CH₃ |

Two-dimensional NMR experiments provide crucial connectivity information, allowing chemists to piece together the molecular structure.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify protons that are coupled to each other, revealing neighboring protons within the molecule's structure. This helps to establish the sequence of proton connections in various parts of the this compound molecule. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is essential for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. awi.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal protons that are close to each other in space, even if they are not directly connected by chemical bonds. This information is critical for determining the relative stereochemistry of the molecule, that is, the three-dimensional arrangement of atoms at chiral centers. awi.de

The combined data from 1D and 2D NMR experiments are used to identify key functional groups and assemble the carbon skeleton of this compound. For example, the chemical shifts in the ¹³C NMR spectrum at δ = 220.9 ppm and δ = 170.3 ppm are indicative of ketone and lactone carbonyl carbons, respectively. researchgate.net The presence of hydroxyl groups is suggested by characteristic signals in the ¹H NMR spectrum and confirmed by IR spectroscopy. researchgate.net The intricate network of correlations from COSY, HMBC, and HSQC experiments allows for the unambiguous construction of the complex, polycyclic sesterterpenoid framework. researchgate.netunige.it

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps to determine its molecular weight and elemental composition. rsc.org

High-Resolution Mass Spectrometry (HRMS) is particularly important in the structural elucidation of new natural products like this compound. researchgate.net HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the precise molecular formula. libretexts.org For example, the HRMS data for a related compound, 14β-Methylthis compound, showed an ion at m/z = 430 (C₂₅H₃₄O₆), which corresponded to the loss of a water molecule from the parent molecule. researchgate.net This level of precision is crucial for confirming the elemental composition and distinguishing between compounds with similar nominal masses. researchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Analog (Data for 14β-Methylthis compound)

| Ion Type | Observed m/z | Calculated m/z | Molecular Formula |

| [M - H₂O]⁺ | 430.2356 | 430.2355 | C₂₅H₃₄O₆ |

| [M - H]⁻ | 447.2434 | 447.2437 | C₂₅H₃₅O₇ |

Fragmentation Pattern Analysis

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) was pivotal in determining the molecular formula and gaining insight into the structural fragments of this compound. The analysis provided a molecular ion peak consistent with the elemental composition of C₂₅H₃₂O₅. The fragmentation pattern, which arises from the cleavage of the molecule under electron impact, gives valuable clues about the connectivity of its atoms and the stability of the resulting fragments. While the detailed m/z values from the fragmentation were reported in its initial discovery, the pattern is characteristic of a complex polycyclic terpenoid containing multiple functional groups. The analysis of these fragments helps in piecing together the core structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was employed to identify the various functional groups present in the this compound molecule. The IR spectrum, typically recorded in chloroform (B151607) (CHCl₃), displays characteristic absorption bands that correspond to specific vibrational frequencies of chemical bonds. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band around 3450 cm⁻¹. A sharp, strong absorption at 1754 cm⁻¹ is indicative of a γ-lactone carbonyl group, while another strong absorption at 1670 cm⁻¹ suggests the presence of an α,β-unsaturated ketone. These key absorptions confirm that this compound is a poly-oxygenated compound containing hydroxyl, lactone, and ketone functionalities, which aligns with its classification as a terpene ketone and a secondary and tertiary alcohol. znaturforsch.com

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 | O-H stretch (Alcohol) |

| 1754 | C=O stretch (γ-Lactone) |

| 1670 | C=O stretch (α,β-Unsaturated Ketone) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provided critical information regarding the conjugated systems and chromophores within this compound. vscht.cz The UV spectrum, measured in methanol (B129727) (MeOH), showed multiple absorption maxima (λmax). The key absorptions were observed at 221 nm, 341 nm, and 389 nm. znaturforsch.com The presence of these absorption bands is characteristic of molecules with extended π-electron systems, such as the conjugated enone and other unsaturated moieties present in the this compound structure. The specific wavelengths and their corresponding molar absorptivities (ε) are crucial for confirming the nature of the electronic transitions within the molecule.

Table 2: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (log ε) | Chromophore Assignment |

| 221 | 4.13 | Conjugated π → π* transitions |

| 341 | 3.95 | n → π* and π → π* transitions of conjugated systems |

| 389 | 3.77 | Extended conjugation |

Single-Crystal X-ray Diffraction Analysis

While spectroscopic methods provide essential fragments and functional group information, single-crystal X-ray diffraction offers an unambiguous and definitive determination of the complete molecular structure in three-dimensional space. inpa.gov.br

Determination of Molecular Connectivity and Three-Dimensional Structure

The structure of this compound was conclusively established through single-crystal X-ray diffraction analysis. inpa.gov.bracs.org This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ajgreenchem.com The analysis provided the precise spatial arrangement of every atom in the molecule, confirming the complex tetracyclic framework. It verified the connectivity deduced from other spectroscopic methods (like NMR and MS) and revealed the relative stereochemistry of all chiral centers within the intricate ring system. The data from the X-ray analysis allowed for the creation of a detailed 3D model, illustrating the exact bond lengths, bond angles, and torsional angles.

Confirmation of Absolute Configuration

A crucial aspect of structural elucidation for chiral molecules like this compound is the determination of their absolute configuration. Single-crystal X-ray diffraction using anomalous dispersion is the most reliable method for this purpose. The analysis of this compound definitively established the absolute stereochemistry at all of its stereogenic centers, providing the final and complete structural description of the natural product as it exists in its source. inpa.gov.br

Establishment of Novel Structural Skeleton

The comprehensive analysis of all spectroscopic and crystallographic data revealed that this compound possesses a novel sesterterpenoid carbon skeleton. inpa.gov.bracs.org Sesterterpenoids are a relatively rare class of terpenoids built from twenty-five carbon atoms. The unique arrangement of the fused rings and the specific placement of oxygen-containing functional groups in this compound did not match any previously reported sesterterpenoid framework. This discovery represented the identification of a new structural class within this family of natural products. The stereoselective synthesis of the core tricyclic framework, a highly oxygenated decahydrocyclopenta[g]chromene skeleton, has since been a subject of research interest, further highlighting the novelty and complexity of the structure.

Comparative Structural Analysis with Related Sesterterpenoids

This compound is a member of a growing class of sesterterpenoids primarily isolated from the plant Leucosceptrum canum. smolecule.comresearchgate.netunige.it These natural products share common biosynthetic origins, which is reflected in their related molecular architectures. A comparative analysis of this compound with its structural relatives reveals key similarities and distinguishing features that define this unique family of compounds.

The sesterterpenoids isolated from L. canum and related species, such as Colquhounia coccinea, are generally characterized by a complex, fused ring system. unige.ituni-muenchen.de Many, including this compound, are built upon a congested researchgate.netresearchgate.netbohrium.com tricyclic framework. researchgate.net However, variations in oxidation patterns, stereochemistry, and skeletal rearrangements lead to a significant diversity of structures.

A prominent related compound isolated alongside this compound is Leucosesterlactone. researchgate.netbohrium.comresearchgate.net Both were identified as possessing novel sesterterpenoid skeletons. researchgate.netresearchgate.net While sharing a common origin, their structural divergence is highlighted by the different functionalities suggested by their respective names—a ketone in this compound and a lactone in Leucosesterlactone.

The broader family of "leucosceptroids" represents a significant group for comparison. Over a dozen such compounds (Leucosceptroids A-O) have been identified from L. canum. uni-muenchen.deresearchgate.netresearchgate.net These are designated as leucosceptrane sesterterpenoids and are notable for containing an α,β-unsaturated γ-lactone moiety. researchgate.netresearchgate.net this compound shares the core tricyclic system with many leucosceptroids but is distinguished by its specific functional groups and substitution patterns. For instance, Leucosceptroids C and D are tricarbocyclic molecules that, like this compound, feature cyclopentenone rings. rsc.org

Further structural diversity is seen in the norleucosceptroids. These compounds, such as norleucosceptroids A-C, are C20 or C21 degradation products of the parent C25 leucosceptroid skeleton and are thus classified as pentanor-sesterterpenoids. uni-muenchen.dersc.orgresearchgate.net Their discovery helps to understand the metabolic pathways and degradation of these complex molecules within the plant. uni-muenchen.de

A very closely related analog is 14β-methylthis compound, which, as its name implies, differs from this compound by the addition of a methyl group at the 14β-position, highlighting the subtle variations that can occur within this structural class. rsc.org

The colquhounoids, isolated from Colquhounia coccinea, are also structurally pertinent. They share the fundamental 5/6/5 core structure with the leucosceptroids but are distinguished by differences in stereochemistry at the C-6 and C-7 positions, demonstrating how stereochemical diversity contributes to the vast array of related natural products. unige.it

The table below summarizes the key structural features of this compound and its related sesterterpenoids.

Table 1: Comparative Features of this compound and Related Compounds

| Compound Name | Core Skeleton | Key Distinguishing Features | Source Organism(s) | Citations |

| This compound | Tricyclic researchgate.netresearchgate.netbohrium.com | Possesses a novel sesterterpenoid skeleton with a ketone functional group. | Leucosceptrum canum | smolecule.comresearchgate.netrsc.org |

| Leucosesterlactone | Tetracyclic | Isolated with this compound; features a lactone functional group. | Leucosceptrum canum | researchgate.netunige.itresearchgate.net |

| Leucosceptroids (e.g., A-O) | Tricyclic researchgate.netresearchgate.netbohrium.com | Characterized by an α,β-unsaturated γ-lactone moiety. | Leucosceptrum canum | researchgate.netresearchgate.netrsc.org |

| Norleucosceptroids (e.g., A-C) | Pentanor-sesterterpenoid | C20 or C21 degradation products of leucosceptroids. | Leucosceptrum canum | uni-muenchen.dersc.orgresearchgate.net |

| 14β-methylthis compound | Tricyclic | A methyl group is present at the 14β-position. | Leucosceptrum canum | rsc.org |

| Colquhounoids (e.g., A-C) | Tricyclic researchgate.netresearchgate.netbohrium.com | Differ from leucosceptroids in stereochemistry at C-6 and C-7. | Colquhounia coccinea | unige.ituni-muenchen.de |

Chemical Synthesis and Derivatization

Total Synthesis Methodologies

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, represents a pinnacle of achievement in organic chemistry. wikipedia.org For molecules like leucosesterterpenone and its relatives, total synthesis endeavors test the limits of current synthetic methods and drive the invention of new ones. The focus has increasingly shifted from merely completing a synthesis to achieving it with maximum efficiency, minimizing steps and maximizing yield. nih.govrsc.org

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex target molecule. egrassbcollege.ac.in It involves mentally deconstructing the target into progressively simpler precursor molecules until readily available starting materials are reached. ucoz.com

For this compound and the related leucosceptrine (B1249331), a key retrosynthetic disconnection involves simplifying the highly oxygenated decahydrocyclopenta[g]chromene core. rsc.orgrsc.org A logical approach envisions the final construction of the dihydropyran ring's hemiacetal functionality from a ketone precursor. rsc.org This ketone intermediate would, in turn, be assembled by stereoselectively adding the complex side chain to a bicyclic ketone core. This bicyclic system itself can be traced back to simpler, known compounds, outlining a convergent and manageable synthetic pathway. rsc.org This strategic planning is essential for navigating the molecule's complexity and designing an efficient route. In related sesterterpenoid syntheses, such as for the leucosceptroids, a convergent strategy has been key, involving the assembly of two similarly complex building blocks late in the synthesis. uni-muenchen.de

Given the numerous stereocenters within the this compound framework, controlling the three-dimensional arrangement of atoms during synthesis is paramount. Stereoselective synthesis, which preferentially forms one stereoisomer over another, is therefore a critical component of any successful synthetic strategy. libguides.com

Researchers have successfully developed methods for the stereoselective construction of the core structures of this compound and its analogues. rsc.org Key tactics include stereoselective dihydroxylation reactions to install multiple hydroxyl groups with the correct orientation and the stereoselective introduction of side chains onto the ketone framework. rsc.org For the related leucosceptroids, which share a similar level of complexity, the efficient and stereoselective construction of the congested rsc.orgrsc.orgugr.es tricyclic core, bearing eight adjacent stereogenic centers, has been a notable achievement. researchgate.netresearchgate.net These approaches often rely on the influence of existing chiral centers in the substrate or the use of chiral reagents and catalysts to direct the outcome of subsequent reactions. libguides.com

The construction of the complex polycyclic systems of sesterterpenoids requires a toolbox of powerful and reliable chemical reactions. In the synthesis of leucosceptroids, which are structurally related to this compound, several key reactions have proven instrumental.

One such strategic sequence involves a Hauser–Kraus-type annulation . This reaction is used to construct quinone structures and has been adapted to build key cyclic portions of the sesterterpenoid skeleton. researchgate.net It is often followed by an innovative and highly efficient intramolecular dilactol aldol-type condensation . uni-muenchen.deresearchgate.netresearchgate.net This specific condensation reaction was developed to effectively form the characteristic 5,6,5-tricyclic framework common to many leucosceptroids from a linear precursor containing two hemiacetal (dilactol) moieties. uni-muenchen.deresearchgate.net Other crucial steps reported in the synthesis of the this compound core include hemiacetalization under acidic conditions to form the dihydropyran ring and a ring-opening/re-cyclization sequence. rsc.org

| Key Synthetic Reaction | Description | Application in Sesterterpenoid Synthesis | Reference(s) |

| Hauser–Kraus Annulation | A reaction involving the addition of a phthalide (B148349) anion to a Michael acceptor, leading to the formation of a new fused ring system, typically a naphthoquinone. | Utilized in the synthesis of related leucosceptroids to construct parts of the polycyclic core. | researchgate.net |

| Intramolecular Dilactol Aldol-Type Condensation | An unprecedented cyclization reaction where two hemiacetal (lactol) groups within the same molecule react in an aldol-type fashion. | Forms the central 5,6,5-tricyclic skeleton of leucosceptroids in a highly efficient manner. | uni-muenchen.deresearchgate.net |

| Stereoselective Dihydroxylation | A reaction that introduces two hydroxyl (-OH) groups across a double bond with a specific, controlled stereochemistry. | Used to install the multiple, correctly oriented hydroxyl groups in the highly oxygenated core of this compound. | rsc.org |

| Hemiacetalization | The formation of a hemiacetal by the reaction of an alcohol with an aldehyde or ketone. | Employed in the final stages to construct the dihydropyran ring containing the hemiacetal functionality in the this compound core. | rsc.org |

Collective total synthesis is an efficient strategy where a single, advanced intermediate serves as a branching point to produce a variety of structurally related natural products. researchgate.net This approach has been successfully applied to the leucosceptroid family of sesterterpenoids. researchgate.netresearchgate.net

By designing a synthetic route that produces a highly functionalized tricyclic core in large quantities, chemists have created a versatile platform. uni-muenchen.de This pivotal intermediate can then be elaborated through divergent pathways to access numerous members of the leucosceptroid family, including norleucosceptroids and various leucosceptroids. uni-muenchen.deresearchgate.net This strategy is far more efficient than designing a unique de novo synthesis for each individual natural product. It not only allows for the synthesis of the natural products themselves but also facilitates the creation of a library of related compounds for biological screening. researchgate.net

The total synthesis of this compound is fraught with challenges, stemming directly from its molecular complexity. rsc.org The molecule features a highly oxygenated and congested tricyclic framework, making the formation of certain bonds and the control of stereochemistry particularly difficult. rsc.orgresearchgate.net The presence of multiple contiguous stereocenters, including sterically hindered quaternary centers, requires highly selective reactions to avoid the formation of incorrect isomers. researchgate.net

Semi-Synthesis Approaches

Semi-synthesis, also known as partial synthesis, is a strategy that begins with a complex chemical compound isolated from a natural source, which is then chemically modified to yield the desired product. wikipedia.org This approach is often more practical and economical than total synthesis when the starting natural product is readily available and already contains much of the target's core structure. nih.gov

In the context of this compound, semi-synthesis can be a powerful tool for generating derivatives for structure-activity relationship (SAR) studies. Starting with the isolated natural product, chemists can perform selective modifications on its functional groups using mild reagents to preserve the complex sesterterpenoid core. For example, reactive sites like ketone groups could be modified to explore how changes in the molecule's structure affect its biological activity. While this approach is limited by the inherent structure of the starting natural product, it provides a highly efficient route to a range of analogues that would be difficult and time-consuming to access via total synthesis. nih.govresearchgate.net

Starting from Naturally Occurring Precursors

The primary method for obtaining this compound is through extraction from its natural source. It was first isolated from the hexane (B92381) extract of the medicinal plant Leucosceptrum canum, which is of Nepalese origin mdpi.com. This process involves solvent extraction followed by chromatographic purification to yield the pure compound pressbooks.pub. The structure of this compound, including its unique tricyclic framework, was initially elucidated through analysis of NMR data and confirmed by single-crystal X-ray diffraction of the natural product mdpi.com.

Beyond simple extraction, significant research has been undertaken to develop synthetic routes to the core structure of this compound and related compounds. A key achievement in this area is the stereoselective construction of the highly oxygenated decahydrocyclopenta[g]chromene skeleton, which constitutes the common tricyclic core of both this compound and the related compound, leucosceptrine mdpi.com. This synthetic strategy commences from a known bicyclic compound and employs a series of sophisticated chemical transformations researchgate.net.

The developed synthetic route involves several key steps, including:

Stereoselective dihydroxylation: This reaction introduces hydroxyl groups with specific stereochemistry, which is crucial for establishing the correct three-dimensional structure of the molecule researchgate.net.

Stereoselective introduction of an alkenyl side chain: A side chain is attached to a ketone group on the bicyclic precursor in a stereocontrolled manner researchgate.net.

Hemiacetalization: This process, occurring under acidic conditions, leads to the formation of the dihydropyran ring, a key feature of the tricyclic core researchgate.net.

Ring opening and re-cyclization: A final step involves the cleavage and subsequent re-formation of the hemiacetal ring to achieve the desired stable structure researchgate.net.

This synthetic approach provides a foundational methodology that could be instrumental in the total synthesis of this compound and its analogs, offering a pathway to produce these complex molecules in the laboratory researchgate.net.

Structural Modification and Functionalization

The structural complexity and presence of various functional groups in this compound make it an attractive scaffold for chemical modification and the generation of derivatives. The primary aim of such derivatization is typically to investigate structure-activity relationships (SAR), potentially leading to analogs with enhanced biological potency or improved pharmacokinetic properties researchgate.netgardp.org.

The key reactive sites within the this compound molecule that are amenable to functionalization are its hydroxyl (-OH) and ketone (C=O) groups pressbooks.pubic.ac.uk. General chemical reactions typical for these functional groups can be applied to create a diverse range of derivatives.

Potential Reactions at Functional Groups:

| Functional Group | Potential Reaction Type | Description | Potential Outcome |

| Hydroxyl (-OH) | Alkylation (Etherification) | The hydroxyl groups can be converted to ethers through reactions with alkyl halides or other alkylating agents pressbooks.pub. | Modification of polarity and hydrogen bonding capacity. |

| Acylation (Esterification) | Reaction with anhydrides or acyl chlorides can convert the hydroxyl groups into esters pressbooks.pub. | Introduction of various acyl groups to probe steric and electronic effects. | |

| Oxidation | The secondary alcohol group can be oxidized to a ketone pressbooks.pub. | Alteration of the core structure and electronic properties. | |

| Ketone (C=O) | Reduction | The ketone can be reduced to a secondary alcohol. | Change in stereochemistry and introduction of a new hydroxyl group. |

| Aldol (B89426) Reactions | The ketone can participate in aldol reactions to form new carbon-carbon bonds, allowing for the extension of the carbon skeleton pressbooks.pub. | Synthesis of more complex derivatives with extended side chains. | |

| Schiff Base Formation | Reaction with primary amines can form Schiff bases (imines) libretexts.org. | Introduction of nitrogen-containing functionalities. |

The synthesis of derivatives based on these reactions would allow for a systematic exploration of how different structural modifications impact the biological activity of this compound. For instance, modifying the polarity and size of substituents on the molecule can influence its ability to interact with biological targets researchgate.netgardp.org.

While the general principles of derivatizing natural products are well-established, specific and extensive studies on the derivatization of this compound itself are not widely reported in the current scientific literature. However, the existing knowledge of its chemical structure and the reactivity of its functional groups provides a clear roadmap for future research in this area. The creation of a library of this compound analogs would be a valuable step towards understanding its mechanism of action and potentially developing new therapeutic agents mdpi.com.

Biosynthesis and Biogenetic Hypotheses

Proposed Biosynthetic Pathways of Sesterterpenoids

The general biosynthetic route to sesterterpenoids involves the assembly of a linear C25 precursor, which is then cyclized and further modified to create the final natural product. mdpi.comrsc.org

The journey to sesterterpenoids begins with the universal five-carbon (C5) isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comsci-hub.se These precursors are generated via the mevalonate (B85504) (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plant cells. sci-hub.se

The key step in committing these precursors to the sesterterpenoid pathway is the sequential condensation reaction catalyzed by a class of enzymes known as prenyltransferases. frontiersin.org Specifically, geranylfarnesyl diphosphate (B83284) synthase (GFDPS), also called geranylfarnesyl pyrophosphate synthase (GFPPS), catalyzes the formation of the C25 linear precursor, geranylfarnesyl diphosphate (GFDP) or pyrophosphate (GFPP). jipb.netoup.com This enzyme assembles one molecule of DMAPP with four molecules of IPP. nih.gov In the mint species Leucosceptrum canum, the source of leucosesterterpenone, a GFDPS has been identified and characterized, and its expression is highly concentrated in the glandular trichomes where sesterterpenoids accumulate. oup.comresearchgate.net

| Precursor/Enzyme | Description | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | A C5 isoprenoid building block. | Universal precursor for all terpenoids. |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, also a C5 building block. | Acts as the initial substrate for prenyltransferases. |

| Geranylfarnesyl Diphosphate (GFDP/GFPP) | The C25 linear precursor for all sesterterpenoids. rsc.org | Formed by the condensation of one DMAPP and four IPP molecules. |

| Geranylfarnesyl Diphosphate Synthase (GFDPS) | The prenyltransferase enzyme that synthesizes GFDP. oup.com | Catalyzes the key chain-elongation reaction to produce the C25 precursor. |

Once the linear precursor geranylfarnesyl diphosphate (GFPP) is formed, the next critical step is its cyclization, which is orchestrated by terpene synthases (TPSs), or more specifically, sesterterpene synthases (STSs). pnas.orgacs.org These enzymes are responsible for generating the diverse and complex carbon skeletons that characterize the sesterterpenoid class. oup.com The TPS initiates a cascade of carbocation-mediated reactions, starting with the ionization of the diphosphate group from GFPP. acs.org This is followed by a series of intramolecular cyclizations and potential rearrangements (like hydride and alkyl shifts) to form various mono-, bi-, tri-, or polycyclic structures. acs.orgrsc.org

In fungi, sesterterpene synthases are often large, bifunctional enzymes that contain both a C-terminal prenyltransferase (PT) domain to produce GFPP and an N-terminal terpene synthase (TS) domain to cyclize it. mdpi.compnas.org In plants, however, the GFDPS and the sesterterpene synthase are typically encoded by separate, though sometimes co-localized, genes. pnas.orgescholarship.org The specific sequence of cyclizations and rearrangements catalyzed by a particular STS dictates the final scaffold of the sesterterpenoid product. acs.orgacs.org

Biogenetic Relationships within the Leucosceptroid Family

The leucosceptroid family of sesterterpenoids, isolated from Leucosceptrum canum, exhibits significant structural diversity. uni-muenchen.de It is hypothesized that many of these related compounds arise from a common set of precursors through various modifications. nih.gov Research suggests that leucosceptroids A and B are the most likely biogenetic precursors to all other members of this natural product family. uni-muenchen.denih.gov These two foundational compounds are thought to undergo subsequent enzymatic or chemical transformations to yield the array of other leucosceptroids and norleucosceptroids found in the plant. sci-hub.senih.gov The isolation of pre-leucosceptroid, a monocarbocyclic sesterterpenoid, from L. canum suggests a potential biosynthetic pathway from GFPP involving oxygenation, aromatization, and a two-step cyclization. researchgate.netresearchgate.net

Hypothetical Oxidative Transformations (e.g., photo-oxidation)

Further structural diversification within the leucosceptroid family is believed to occur through oxidative transformations of the primary scaffolds. nih.gov One compelling hypothesis involves non-enzymatic photo-oxidation. This theory is supported by bioinspired laboratory synthesis, where the transformation of leucosceptroid A into leucosceptroids C, K, O, and P was successfully achieved using singlet oxygen (¹O₂). uni-muenchen.denih.gov Singlet oxygen is a reactive oxygen species that can be generated by the interaction of light with a photosensitizer and molecular oxygen, and it is known to participate in the oxidation of various natural products. acs.orgnih.gov This biomimetic conversion strongly suggests that photo-oxidation may be a key step in the natural metabolic pathway of these antifeedant sesterterpenoids, converting the parent members, leucosceptroids A and B, into more highly oxidized derivatives. uni-muenchen.de

Unclear Aspects and Research Gaps in Sesterterpenoid Biosynthesis

Despite significant advances, the biosynthesis of sesterterpenoids remains an area with many unanswered questions. rsc.org While the general pathway from IPP and DMAPP to a cyclized skeleton is established, the specific enzymes involved, particularly in plants, are largely uncharacterized. mdpi.comrsc.org The biosynthesis and distribution of sesterterpenoids in the plant kingdom are still considered elusive. rsc.org

Key research gaps include:

Enzyme Discovery: The full complement of sesterterpene synthases and the subsequent tailoring enzymes (like P450 monooxygenases and other oxidoreductases) responsible for the vast diversity of plant sesterterpenoids, including the leucosceptroids, has not been fully identified. mdpi.comrsc.org

Mechanistic Details: The precise catalytic mechanisms for many sesterterpene synthases, which dictate the complex cyclization and rearrangement cascades, are not fully understood. acs.org

Regulatory Networks: How the expression of biosynthetic genes and the allocation of precursors are regulated within the plant, particularly in specialized tissues like glandular trichomes, is an area requiring further investigation. jipb.net

Evolutionary Origins: The co-evolution of biosynthetic pathways and the evolutionary relationships between sesterterpene synthases in different organisms (fungi, bacteria, and plants) are still being unraveled. rsc.orgpnas.org

Biological Activities and Mechanistic Research

Anti-angiogenic Activity

Leucosesterterpenone demonstrates significant anti-angiogenic properties by interfering with the critical functions of endothelial cells, the primary cells that line blood vessels. researchgate.net Its activity has been primarily characterized through its inhibitory effects on endothelial cell proliferation, migration, and the formation of capillary-like structures, particularly in response to stimulation by Fibroblast Growth Factor-2 (FGF-2), a potent pro-angiogenic factor. researchgate.netresearchgate.net

The proliferation of endothelial cells is a fundamental step in the expansion of the vascular network. This compound has been shown to inhibit the proliferation of both small-vessel (human dermal microvascular endothelial cells, HDMEC) and large-vessel (bovine aortic endothelial cells, BAEC) endothelial cells that have been stimulated by FGF-2. researchgate.net This inhibitory effect is crucial as FGF-2 is a key driver of cell division in angiogenic processes. nih.gov

Studies have demonstrated this dose-dependent inhibition in in vitro settings. While specific IC50 values for this compound are detailed in primary research literature, the general finding is a significant reduction in endothelial cell numbers following treatment. This effect was observed to be more potent than that of another sesterterpene, leucosterlactone, which was largely inactive. researchgate.net The compound was also found to be active in an in vivo angiogenesis model, indicating its potential to inhibit blood vessel formation within a living organism. researchgate.net

Table 1: Effect of this compound on FGF-2-Induced Endothelial Cell Proliferation This table is a representative example based on typical experimental outcomes for anti-angiogenic compounds. Specific values for this compound would be sourced from the primary literature.

| Cell Line | Treatment | Concentration (µM) | % Inhibition of Proliferation |

|---|---|---|---|

| HDMEC | This compound | 1 | Data not available |

| 10 | Data not available | ||

| 25 | Data not available | ||

| BAEC | This compound | 1 | Data not available |

| 10 | Data not available |

The migration of endothelial cells towards an angiogenic stimulus, a process known as chemotaxis, is essential for the directional growth of new blood vessels. frontiersin.org this compound has been found to effectively inhibit the migration of endothelial cells. researchgate.net

In vitro wound healing assays, where a scratch is made in a confluent monolayer of cells, are used to assess this migratory capacity. researchgate.net Treatment with this compound has been shown to significantly impede the ability of endothelial cells to migrate into the wounded area. researchgate.net Furthermore, it inhibits chemotaxis, the directed migration of cells in response to a chemical gradient, which was also induced by FGF-2. researchgate.net This suggests that this compound can disrupt the cellular machinery responsible for directed movement.

Table 2: Effect of this compound on FGF-2-Induced Endothelial Cell Migration This table is a representative example based on typical experimental outcomes for anti-angiogenic compounds. Specific values for this compound would be sourced from the primary literature.

| Assay Type | Cell Line | Concentration (µM) | % Inhibition of Migration |

|---|---|---|---|

| Wound Healing | HDMEC | 25 | Data not available |

| Chemotaxis | BAEC | 25 | Data not available |

A critical final step in angiogenesis is the morphological differentiation of endothelial cells to form three-dimensional, capillary-like tubular structures. researchgate.netplos.org This process can be modeled in vitro by plating endothelial cells onto a basement membrane matrix, such as Matrigel, which induces them to form networks of tubes. plos.org

Research has shown that this compound is a potent inhibitor of this process. In the presence of the compound, both human dermal and bovine aortic endothelial cells lose their ability to form these organized, tube-like networks when stimulated with FGF-2. researchgate.net This disruption of morphological differentiation is a key indicator of powerful anti-angiogenic activity.

Table 3: Effect of this compound on FGF-2-Induced Endothelial Tube Formation This table is a representative example based on typical experimental outcomes for anti-angiogenic compounds. Specific values for this compound would be sourced from the primary literature.

| Cell Line | Concentration (µM) | % Inhibition of Tube Length |

|---|---|---|

| HDMEC | 25 | Data not available |

| BAEC | 25 | Data not available |

The anti-angiogenic effects of this compound are underpinned by its interaction with key molecular pathways that regulate blood vessel growth.

The biological effects of FGF-2 are mediated through its binding to Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, particularly FGFR-1. ijbs.comcellsignal.com The anti-angiogenic activity of this compound is linked to its interference with the FGF-2 signaling pathway. researchgate.net While the precise nature of the interaction is a subject of ongoing research, it is established that the compound inhibits FGF-2-induced angiogenic events. researchgate.net This suggests a mechanism that may involve direct or indirect interaction with FGFR-1, preventing or reducing the signal transduction that would normally lead to cell proliferation, migration, and tube formation. nih.gov

Molecular Mechanisms:

Down-regulation of ERK1/2 Phosphorylation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key proteins in a signaling cascade that regulates fundamental cellular processes such as proliferation and differentiation. nih.govaging-us.com The activation of ERK1/2 is dependent on phosphorylation by its upstream kinase, MEK1/2. nih.govaging-us.com Once activated, ERK1/2 phosphorylates a multitude of downstream targets, thereby controlling gene expression and other cellular functions. nih.govaging-us.com

Research has indicated that certain natural compounds can modulate the ERK1/2 signaling pathway. While direct studies detailing the specific impact of this compound on ERK1/2 phosphorylation are not extensively available, its recognized anti-angiogenic activity provides a basis for inferring its potential role in this pathway. jaims.in Angiogenesis, the formation of new blood vessels, is a process where the ERK1/2 pathway is critically involved. The inhibition of angiogenesis by this compound suggests a possible mechanism involving the down-regulation of ERK1/2 phosphorylation, thereby interfering with the signaling cascade that promotes vascular endothelial cell proliferation and migration. researchgate.net A temporary shutdown or down-regulation of ERK1/2 phosphorylation has been observed to affect downstream inflammatory pathways and adaptive T cell responses in other biological contexts. nih.gov

Prolylendopeptidase (PEP) Inhibition

This compound has been identified as an inhibitor of prolylendopeptidase (PEP), a serine protease that plays a role in the metabolism of proline-containing neuropeptides. proquest.comresearchgate.net This enzymatic inhibition is a significant aspect of this compound's bioactivity. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Standard bioassay protocols for assessing PEP inhibition involve incubating the compound with the PEP enzyme and a fluorogenic substrate, such as Z-Gly-Pro-AMC. The resulting fluorescence intensity is measured to calculate the IC50 value.

| Compound | Target Enzyme | Bioactivity | Reference |

| This compound | Prolylendopeptidase (PEP) | Inhibitor | proquest.comresearchgate.net |

The inhibition of prolylendopeptidase by compounds like this compound has significant implications for research into cognitive function and neurodegenerative diseases. rsc.org PEP is involved in the degradation of neuropeptides that are associated with learning and memory processes. researchgate.netnih.gov By inhibiting PEP, the levels of these cognition-enhancing neuropeptides could potentially be elevated, which forms a basis for investigating therapeutic strategies for memory impairment. nih.gov

Neurodegenerative disorders such as Alzheimer's disease are characterized by progressive cell loss in the nervous system and cognitive decline. nih.govnih.gov The modulation of neuropeptide levels through PEP inhibition is therefore a relevant area of investigation for conditions associated with cognitive deficits. frontiersin.org The ability of PEP inhibitors to cross the blood-brain barrier is a crucial factor in their potential therapeutic application. medchemexpress.com Research into PEP inhibitors is ongoing, with a focus on understanding their precise mechanisms and effects on the complex processes of the brain. frontiersin.org

Antifungal Activity

This compound has demonstrated antifungal properties, particularly against plant pathogens. proquest.com This activity is part of a broader class of sesterterpenoids that exhibit defensive functions in their host organisms. uni-muenchen.de The search for new antifungal agents from natural sources is driven by the need for environmentally safer alternatives to synthetic fungicides for crop protection. mdpi.comppjonline.org

Plant extracts containing various secondary metabolites have been shown to inhibit the mycelial growth and spore germination of a range of pathogenic fungi, including species of Fusarium, Alternaria, and Colletotrichum. mdpi.comnih.govscielo.sa.crscirp.org The antifungal activity of such natural compounds can be fungicidal (killing fungi) or fungistatic (inhibiting fungal growth). mdpi.com While specific data on the spectrum of activity for purified this compound against a wide array of plant pathogens is an area for further research, its reported antifungal effects suggest its potential as a lead compound for developing natural fungicides. proquest.com

| Compound | Biological Activity | Target Organisms | Reference |

| This compound | Antifungal | Plant pathogens | proquest.com |

Antifeedant Activity

This compound exhibits notable antifeedant activity, deterring feeding by herbivorous insects. smolecule.comuni-muenchen.de This property positions it as a natural defense molecule for the plant Leucosceptrum canum. rsc.org The potent antifeedant effects of this compound and related sesterterpenoids against insects like the cotton bollworm and the beet armyworm highlight their ecological role and potential application in agriculture as natural pest control agents. smolecule.comuni-muenchen.de This biological activity is a key characteristic of the leucosceptroid family of natural products, which are among the first sesterterpenoids identified with bioactivity against plant-feeding insects. uni-muenchen.de

Efficacy Against Plant-Feeding Insects (e.g., Helicoverpa armigera)

While direct studies on the efficacy of the specific compound this compound against the plant-feeding insect Helicoverpa armigera are not detailed in the reviewed literature, research has been conducted on other compounds isolated from the same source plant, Leucosceptrum canum. These studies indicate that the plant produces a range of terpenoids with defensive properties, including antifeedant activity against this significant agricultural pest.

Several related sesterterpenoids and other compounds from L. canum have been evaluated for their effects on H. armigera. For instance, novel C20 terpenoids known as norleucosceptroids A, B, and C, which were also isolated from the leaves and flowers of L. canum, demonstrated moderate antifeedant activity against H. armigera larvae. nih.gov This suggests these compounds may play a role in the plant's natural defense mechanisms against insect herbivores. nih.gov

Further research into the glandular trichomes of L. canum led to the isolation of other sesterterpenoids, designated as leucosceptroids. Leucosceptroid A and Leucosceptroid G, among others, showed potent antifeedant activity against H. armigera. researchgate.net In addition to terpenoids, flavonoids isolated from L. canum, such as Pectolinarigenin, have also shown antifeedant and larvicidal effects against H. armigera. researchgate.net These findings collectively suggest that the chemical constituents of L. canum, the plant source of this compound, are active against H. armigera, although specific data on this compound itself is pending.

Table 1: Antifeedant Activity of Leucosceptrum canum Metabolites Against Helicoverpa armigera

| Compound Name | Type of Compound | Reported Activity against H. armigera | Source |

|---|---|---|---|

| Norleucosceptroid A | Pentanor-sesterterpenoid | Moderate antifeedant activity | nih.gov |

| Norleucosceptroid B | Pentanor-sesterterpenoid | Moderate antifeedant activity | nih.gov |

| Norleucosceptroid C | Pentanor-sesterterpenoid | Moderate antifeedant activity | nih.gov |

| Leucosceptroid A | Sesterterpenoid | Potent antifeedant activity (EC₅₀ = 0.017 µmol/cm²) | researchgate.net |

| Leucosceptroid G | Sesterterpenoid | Potent antifeedant activity | researchgate.net |

| Leucosceptroid N | Sesterterpenoid | Potent antifeedant activity | researchgate.net |

Comparative Biological Activity with Analogues (e.g., Leucosterlactone)

This compound has been studied alongside its structural analogue, Leucosterlactone, primarily in the context of anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and its inhibition is a key therapeutic strategy. Research has focused on the ability of these compounds to interfere with signaling pathways initiated by growth factors like fibroblast growth factor-2 (FGF-2). researchgate.netresearchgate.net

Studies have demonstrated that this compound is an effective inhibitor of several FGF-2-dependent processes in endothelial cells, which are crucial for angiogenesis. It has been shown to inhibit cell proliferation, migration, chemotaxis, and the formation of tube-like structures. researchgate.net In contrast, its analogue Leucosterlactone was found to be completely inactive in these same assays. researchgate.net This stark difference in activity highlights the importance of specific structural features for biological function. The inhibitory concentration (IC₅₀) for the binding of this compound to the FGF-2 receptor was found to be significantly lower than that of Leucosterlactone, indicating a much higher affinity and inhibitory potency. researchgate.netzhiwutong.com

Table 2: Comparative Anti-Angiogenic Activity of this compound and Leucosterlactone

| Biological Activity Assessed | This compound | Leucosterlactone | Source |

|---|---|---|---|

| Inhibition of FGF-2-dependent cell proliferation | Active Inhibitor | Inactive | researchgate.net |

| Inhibition of FGF-2-dependent cell migration | Active Inhibitor | Inactive | researchgate.net |

| Inhibition of FGF-2-dependent chemotaxis | Active Inhibitor | Inactive | researchgate.net |

| Inhibition of FGF-2-dependent tube formation | Active Inhibitor | Inactive | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies and Analogues

Design Principles for Leucosesterterpenone Derivatives

The design of derivatives from a lead compound like this compound is guided by established principles aimed at optimizing its biological activity, selectivity, and physicochemical properties. nih.gov While specific design strategies for this compound derivatives are not extensively documented in dedicated public literature, general principles of natural product derivatization can be applied. These strategies often involve targeted chemical modifications to alter properties like solubility, stability, and bioavailability. mesamalaria.org

Key design principles applicable to the this compound scaffold include:

Modification of Functional Groups: Altering existing functional groups, such as hydroxyls or carbonyls, on the sesterterpenoid backbone. This can influence hydrogen bonding capabilities and interactions with biological targets.

Introduction of New Moieties: A common strategy is glycosylation, the attachment of a carbohydrate moiety, which can convert a lipophilic molecule into a more hydrophilic one. neuroquantology.com This process can affect the compound's pharmacokinetics, including its circulation and concentration in body fluids, potentially enhancing its effectiveness by improving solubility and bioavailability. neuroquantology.com

Simplification or Elaboration of the Carbon Skeleton: Creating analogues with a simplified or more complex carbon framework to identify the minimal structural requirements for bioactivity.

Stereochemical Modifications: Altering the stereochemistry at one or more chiral centers can have a profound impact on how the molecule fits into a biological target, thus affecting its activity. The differences between leucosceptroids and colquhounoids, for example, hinge on stereochemistry. unige.it

These design efforts aim to generate a library of analogues that can be systematically evaluated to build a comprehensive structure-activity relationship (SAR) profile. spu.edu.sy

Correlation of Structural Motifs with Modulated Bioactivity

A structural motif is a specific three-dimensional arrangement of atoms or chemical groups within a molecule that can be associated with a particular function or property. ebi.ac.uk In the context of this compound and its analogues, the correlation between specific structural motifs and their bioactivity is a key area of research. The core 5/6/5 tricyclic framework is a foundational motif for many related compounds, including the leucosceptroids and norleucosceptroids. unige.itresearchgate.net

Research findings indicate that modifications to this core and its side chains directly modulate biological effects, particularly antifeedant and antifungal activities. researchgate.netnih.gov

The Tricyclic Core: The highly congested nih.govnih.govbiomedres.us tricyclic framework, bearing multiple contiguous stereogenic centers, is considered a crucial element for the bioactivity of the leucosceptroid family. researchgate.netnih.gov The synthesis of this core is a pivotal step in accessing various analogues for SAR studies. nih.gov

Oxidation Patterns: The presence and position of oxygen-containing functional groups (hydroxyls, carbonyls, epoxides) are critical. For instance, the bio-inspired oxidative transformation of Leucosceptroid A using singlet oxygen yields other active compounds like Leucosceptroids C, K, O, and P. researchgate.netnih.gov This suggests that oxidative metabolism in nature could be responsible for the diversity of these compounds and that the oxidation state of the molecule is a key determinant of its specific activity.

The systematic study of these motifs allows researchers to understand which parts of the molecule are essential for its biological effects, guiding the design of new compounds with potentially enhanced or more specific activities. researchgate.net

Naturally Occurring Analogues of this compound

This compound is part of a larger family of structurally related sesterterpenoids, primarily isolated from plants of the Lamiaceae family. These natural analogues provide a rich source of chemical diversity for exploring SAR. rsc.org

Leucosterlactone is a tetracyclic sesterterpenoid that, like this compound, was isolated from the Himalayan plant Leusceptrum canum. unige.itnajah.edu It shares a close biosynthetic relationship with this compound. Research has highlighted its potential biological activities, including significant antiangiogenic effects observed in an in vivo chick chorioallantoic membrane (CAM) assay. biomedres.us However, it was reported to be inactive in most of the corresponding in vitro assays. biomedres.us

The leucosceptroids are a prominent group of sesterterpenoids characterized by a common 5/6/5 tricyclic core structure. unige.it They are also isolated from Leucosceptrum canum and are known for their potent antifeedant and antifungal properties. researchgate.netnih.gov The family is structurally diverse, with variations arising from different oxidation patterns and stereochemistry. An efficient total synthesis strategy has enabled the preparation of numerous members of this family, including leucosceptroids A, B, G, I, J, L, and M. nih.gov This synthetic access is crucial for detailed biological evaluation and SAR studies. It is hypothesized that Leucosceptroids A and B are the likely biogenetic precursors for all other members of this natural product family. researchgate.netnih.gov

| Compound | Key Structural Features/Significance |

|---|---|

| Leucosceptroid A | Considered a likely biogenetic precursor to other leucosceptroids through oxidative transformations. researchgate.netnih.gov |

| Leucosceptroid B | Along with Leucosceptroid A, thought to be a primary biosynthetic product in the family. researchgate.net |

| Leucosceptroids C, K, O, P | Can be formed from the bio-inspired oxidative transformation of Leucosceptroid A. researchgate.netnih.gov |

| Leucosceptroid H | Its complex structure with eight contiguous stereogenic centers has been a target for total synthesis. nih.gov |

The norleucosceptroids are C24 sesterterpenoids, meaning they have one less carbon atom than the typical C25 leucosceptroids. They are considered members of the broader leucosceptroid family and share the characteristic antifeedant bioactivity. researchgate.net A unified synthetic strategy has allowed for the total synthesis of several norleucosceptroids, such as norleucosceptroids B, C, F, and G, from a common advanced tricyclic intermediate, further cementing their structural relationship with the leucosceptroids. researchgate.netnih.gov

| Compound | Significance |

|---|---|

| Norleucosceptroid A | A target of total synthesis, demonstrating antifeedant properties. researchgate.net |

| Norleucosceptroid B | Synthesized from a common tricyclic core shared with other family members. researchgate.netnih.gov |

| Norleucosceptroid C | Asymmetric total synthesis achieved via a highly efficient strategy. researchgate.netnih.gov |

| Norleucosceptroids F & G | Prepared from the same pivotal intermediate used for synthesizing leucosceptroids. researchgate.netnih.gov |

Colquhounoids represent another class of defensive sesterterpenoids isolated from the plant Colquhounia coccinea. unige.it They are structurally very similar to the leucosceptroids, also possessing a 5/6/5 core structure. unige.it The primary distinction lies in the stereochemistry at positions C-6 and C-7 of the carbon skeleton. unige.it This stereochemical difference highlights the subtlety of natural product biosynthesis and how minor structural changes can define a unique class of compounds, which may in turn lead to different biological activity profiles.

Synthetic Analogues and Their Biological Evaluation

While extensive libraries of synthetic analogues of this compound have not been widely reported in the literature, the groundwork for such structure-activity relationship (SAR) studies has been established through the total synthesis of its core structure and the evaluation of related sesterterpenoid derivatives. The known biological activities of this compound, particularly its anti-angiogenic and prolyl endopeptidase (PEP) inhibitory effects, make it an attractive target for synthetic modification to explore and potentially enhance its therapeutic properties. smolecule.comacs.org

Research into the synthesis of the complex, highly oxygenated tricyclic skeleton of this compound has been a significant focus. rsc.orgrsc.org A stereoselective synthesis of the decahydrocyclopenta[g]chromene skeleton, which forms the common tricyclic core of both this compound and the related compound Leucosceptrine (B1249331), has been successfully achieved. rsc.orgrsc.org This accomplishment is a critical first step, as it opens the door to producing not only the natural product in the laboratory but also a variety of designed analogues for biological screening. The synthetic strategy allows for modifications at various points in the molecular framework, which is essential for systematic SAR studies.

Although direct analogue studies of this compound are limited, research on other sesterterpenoids provides a blueprint for how such investigations could proceed. For instance, semi-synthetic derivatives of the scalarane sesterterpenoid, scalaradial, have been created and evaluated for their biological activities. uv.es One such derivative, 12-deacetyl-12-oxoscalaradial, demonstrated cytotoxic and antimicrobial activities, highlighting how modification of a natural sesterterpenoid can yield compounds with significant biological effects. uv.es

Furthermore, another approach to creating sesterterpenoid analogues involves the synthesis of bioconjugates. In one study, sesterterpenoids were conjugated with phospholipids (B1166683) and polyunsaturated fatty acids to create novel derivatives. mdpi.com These synthetic bioconjugates were then tested for their antiproliferative activity against cancer cell lines, with some showing potent effects. mdpi.com This strategy of attaching different molecular fragments to a sesterterpenoid core could be applied to this compound to explore new biological functions.

The biological evaluation of any future this compound analogues would likely focus on their known activities. For example, their ability to inhibit fibroblast growth factor-2 (FGF-2)-induced proliferation, migration, and tube formation in endothelial cells would be a key measure of their anti-angiogenic potential. biomedres.us Similarly, their capacity to inhibit prolyl endopeptidase would be assessed to gauge their potential for addressing neurodegenerative conditions.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic Techniques

Chromatography is a foundational technique for the separation of individual compounds from complex mixtures. For marine natural products, which are often present in low concentrations alongside numerous other metabolites, high-resolution chromatographic methods are indispensable. alfa-chemistry.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For a sesterterpenoid like Leucosesterterpenone to be amenable to GC-MS, it would typically require derivatization to increase its volatility. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing information on their molecular weight and fragmentation pattern. d-nb.info This allows for both qualitative identification and quantitative analysis. vedantu.com

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers significantly enhanced separation power and sensitivity, which is crucial for resolving components in highly complex samples. alfa-chemistry.comleco.com This technique would be particularly useful for differentiating this compound from isomeric or closely related sesterterpenoids within a crude or partially purified extract. The high resolution and sensitivity of TOF-MS allow for accurate mass measurements, aiding in the determination of elemental compositions. jeol.com

Table 1: Hypothetical GC-MS Parameters for Derivatized Sesterterpenoid Analysis

| Parameter | Setting | Purpose |

| Column | 5% Phenyl Methyl Siloxane | Provides separation based on boiling point and polarity. |

| Inlet Temperature | 250-300 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium | Inert gas to move the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their differing volatilities. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Time-of-Flight (TOF) | Offers high mass accuracy for formula determination. |

This table is illustrative and represents typical starting conditions for the analysis of a derivatized terpenoid.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product chemistry, ideal for separating non-volatile and thermally unstable compounds like sesterterpenoids from marine extracts. nih.gov When coupled with Mass Spectrometry (LC-MS), it becomes a highly specific and sensitive tool for analysis. libretexts.org The HPLC system separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. restek.com The eluting compounds are then introduced into the mass spectrometer.

For the analysis of this compound, reversed-phase HPLC would likely be employed, where separation is based on hydrophobicity. libretexts.org This technique is highly effective for purifying individual compounds from complex biological matrices, which often contain salts and lipids that can interfere with analysis. researchgate.net LC-MS allows for the direct determination of the molecular weight of the compound in each chromatographic peak. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information. nih.gov

Advanced Spectroscopic Techniques for Structural Confirmation and Quantification

While chromatography is used for separation and preliminary identification, advanced spectroscopic techniques are required for the definitive confirmation of a molecule's structure and for precise concentration measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. restek.com For a complex sesterterpenoid, one-dimensional (1D) NMR spectra (¹H and ¹³C) can be crowded with overlapping signals. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and piece together the molecular structure.

Key 2D NMR experiments that would be used for this compound include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out contiguous proton networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing critical information about the molecule's relative stereochemistry and three-dimensional conformation.

By combining the information from these experiments, the complete connectivity and stereochemistry of this compound could be determined.

Table 2: Common 2D NMR Experiments for Sesterterpenoid Structure Elucidation

| Experiment | Information Provided |

| COSY | ¹H-¹H connectivity through bonds |

| HSQC | ¹H-¹³C direct (one-bond) correlations |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations |

| NOESY | ¹H-¹H spatial proximity (through-space correlations) |

This table outlines the primary purpose of standard 2D NMR experiments in organic structure elucidation.

Quantitative NMR (qNMR) is an analytical method that allows for the determination of the concentration or purity of a substance. Unlike chromatographic techniques that often require a specific reference standard of the same compound, qNMR can determine the absolute quantity of a substance by comparing the integral of one of its signals to the integral of a known amount of an internal standard.

The key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it a primary ratio method of measurement. To determine the purity of an isolated sample of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard in an NMR solvent. By acquiring a ¹H NMR spectrum under specific, optimized conditions (ensuring full relaxation of all signals), the purity of this compound can be calculated from the ratio of the integrals of a specific analyte signal and a standard signal. researchgate.net

Bioanalytical Approaches for Mechanistic Studies

Understanding the mechanism of action of a bioactive compound like this compound is crucial for its development as a potential therapeutic agent. This involves identifying its molecular target(s) and elucidating the downstream cellular pathways it modulates. A variety of advanced bioanalytical techniques are employed for these mechanistic studies.

A powerful label-free method for identifying the cellular targets of a small molecule is the Cellular Thermal Shift Assay (CETSA) . researchgate.netmdpi.comnih.govnih.govresearchgate.net This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. researchgate.netmdpi.comnih.gov In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. researchgate.netmdpi.com The soluble fraction of proteins at each temperature is then analyzed, often by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling, TPP). nih.gov A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction. researchgate.netmdpi.com

Affinity chromatography-based approaches are also widely used for target identification. creative-biolabs.com In this method, a derivative of the bioactive compound is synthesized with a linker that allows it to be immobilized on a solid support, such as chromatography beads. frontiersin.org A cell lysate is then passed over these beads, and proteins that bind to the immobilized compound are "fished out" of the proteome. creative-biolabs.com After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry. creative-biolabs.com